2-({[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
2-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5S2/c1-4-5-11-25-19-23-22-17(24(19)16-9-7-6-8-10-16)13-26-18-20-14(2)12-15(3)21-18/h6-10,12H,4-5,11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVFJCQRAFBZLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=CC=C2)CSC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine typically involves multi-step reactions. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone . The reaction conditions often involve the use of alkaline media and various catalysts to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-({[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketones or aldehydes present in the compound to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce secondary or tertiary alcohols.
Scientific Research Applications
2-({[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-({[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The triazole and pyrimidine rings can interact with enzymes or receptors, potentially inhibiting or activating biological processes. The sulfur atoms in the compound may also play a role in its reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related 1,2,4-triazole derivatives, focusing on substituent effects, physicochemical properties, and reported bioactivity.
Substituent Variations on the Triazole Ring
Key Comparisons :
- Pyridine vs. Pyrimidine Substituents: Compound 5m (4-(5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine) replaces the pyrimidine group with pyridine. This substitution reduces steric bulk but may diminish hydrogen-bonding capacity. The melting point (147–149°C) and yield (86%) are comparable to pyrimidine analogs .
- Sulfur-Containing Linkers :
- Compound 5n (2-chloro-5-(((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)thiazole) features a thiazole ring instead of pyrimidine, with a chlorine atom enhancing electrophilicity. Its higher melting point (199–202°C) suggests stronger intermolecular interactions .
- The target compound’s methylene sulfanyl linker (-SCH2-) may offer greater conformational flexibility than rigid thiazole or acetonitrile groups (e.g., 5o : 237–240°C) .
Physicochemical Properties
Table 1: Melting Points and Yields of Selected Triazole Derivatives
*No direct data for the target compound; inferred from analogs.
- Trends :
- Electron-withdrawing groups (e.g., nitro in 15 ) elevate melting points due to enhanced dipole interactions.
- Bulky substituents (e.g., 3-fluorobenzyl in 5q ) reduce packing efficiency, lowering melting points .
Biological Activity
The compound 2-({[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of triazole derivatives often involves the reaction of hydrazines with carbon disulfide and various aldehydes. In the case of this specific compound, the synthesis likely follows a pathway similar to that reported for other triazole derivatives, which typically includes:
- Formation of the Triazole Ring : Utilizing 5-(butylsulfanyl)-4-phenyl-1,2,4-triazole as a precursor.
- Methylation : Introducing methyl groups to form the pyrimidine structure.
- Sulfanylation : Incorporating sulfanyl groups to enhance biological activity.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures have demonstrated effectiveness against various bacterial and fungal strains. The antimicrobial activity is often assessed using methods such as agar-well diffusion assays.
| Compound | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| Triazole Derivative A | Yes | Yes |
| Triazole Derivative B | Yes | No |
| This compound | Promising | Under Investigation |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. Various derivatives have been tested against cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The compound may share these properties due to its structural similarities.
The biological activity of triazole derivatives is often attributed to their ability to inhibit enzymes involved in fungal cell wall synthesis or disrupt cellular processes in cancer cells. The presence of sulfur atoms in the structure may enhance their interaction with biological targets.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
